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Turanose

In vitro digestion Glycemic response Functional sweetener

Researchers formulating low-calorie beverages or acidic drinks face sucrose hydrolysis that causes browning, flavor loss, and high glycemic impact. Turanose-a natural sucrose isomer with an α-1,3 glycosidic bond-directly solves these issues: • 50% lower intestinal hydrolysis (18% vs 36% sucrose) for gradual glucose release • Zero hydrolysis at pH 3, 90°C-ideal for fruit juices, yogurts, and acidic beverages • Only 25% of oral bacteria metabolize it, enabling tooth-friendly formulations Supplied as ≥98% white powder with reliable ambient global logistics for R&D and formulation use.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
Cat. No. B8075302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuranose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1
InChIKeyRULSWEULPANCDV-PIXUTMIVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 25 °C

Turanose: Low-Digestibility Sucrose Isomer


Turanose (α-D-glucopyranosyl-(1→3)-D-fructofuranose) is a reducing disaccharide belonging to the structural isomer class of sucrose, naturally occurring in honey at approximately 4.7% of the oligosaccharide fraction [1]. Unlike the more common α-1,2 linkage of sucrose, turanose features an α-1,3 glycosidic bond that fundamentally alters its metabolic and physicochemical behavior, positioning it as a functional sweetener candidate with distinct properties relative to other disaccharides such as sucrose, maltose, and isomaltulose [2].

Why Sucrose Isomer Substitution Fails


Sucrose isomers share the same monosaccharide building blocks—glucose and fructose—but differ in glycosidic linkage position (α-1,1 trehalulose, α-1,2 sucrose, α-1,3 turanose, α-1,4 maltulose, α-1,5 leucrose, α-1,6 isomaltulose/palatinose), which dictates susceptibility to enzymatic hydrolysis, digestive fate, and industrial processing stability [1]. Consequently, direct substitution among these isomers in formulations or research contexts without accounting for these quantifiable differences—in particular, turanose's markedly reduced intestinal hydrolysis (18% vs. 36% for sucrose at 4h) and distinct acid stability profile—will yield unpredictable glycemic impact, sweetness intensity, and shelf-life behavior, rendering generic replacement scientifically invalid [2].

Turanose Differentiation Evidence


Intestinal Hydrolysis vs. Sucrose

In a simulated small intestinal fluid assay, turanose exhibited significantly reduced susceptibility to hydrolysis compared to sucrose [1]. This differential degradation directly informs its potential to elicit a lower postprandial glycemic response [1].

In vitro digestion Glycemic response Functional sweetener

Sweetness Potency vs. Sucrose

Turanose possesses a relative sweetness value of 0.5 (where sucrose = 1.0), providing half the sweetening power per unit mass [1].

Sweetener formulation Taste profile Caloric reduction

Acid and Thermal Stability

Under acidic conditions (pH 3) at elevated temperature (90°C), turanose does not undergo hydrolysis, whereas sucrose is known to degrade under similar conditions [1]. This differential stability is critical for applications in acidic food matrices [1].

Food processing stability Acidic beverage formulation Shelf-life extension

Fermentability by Oral Bacteria

Among clinical dental plaque bacterial isolates capable of fermenting the sucrose isomer palatinose, only 25% were able to ferment turanose, compared to 100% for trehalulose and 70% for maltulose [1]. This suggests a lower potential for acidogenic fermentation by oral microbiota [1].

Cariogenicity Dental health Non-fermentable sweetener

α-Glucosidase Inhibition

Turanose has been identified as a mixed-type inhibitor of acid α-glucosidase from rabbit muscle and cattle liver in the presence of glycogen [1]. This property is utilized in diagnostic assays for Pompe disease [1].

Enzyme inhibition Glycogen metabolism Pompe disease diagnosis

Enzymatic Production Yield

Enzymatic production of turanose from sucrose using recombinant amylosucrase from Neisseria polysaccharea (NpAS) has been demonstrated with a yield of 56% [1]. This compares favorably to alternative production routes such as partial melezitose hydrolysis or two-step enzymatic processes using cyclomaltodextrin glucanotransferase (45% yield) [1].

Biocatalysis Process economics Scalability

Turanose Validated Applications


Low-Glycemic Functional Beverages

Turanose can be incorporated into ready-to-drink beverages and sports drinks to achieve reduced glycemic impact while maintaining palatable sweetness. Its 50% lower hydrolysis rate in simulated intestinal fluid (18% vs 36% for sucrose) and half the sweetness potency (0.5 relative to sucrose) enable precise formulation of low-calorie beverages with a more gradual glucose release profile [1].

Stable Acidic Dairy and Juice Products

Given turanose's exceptional stability under acidic conditions (no hydrolysis at pH 3, 90°C), it is an ideal sweetener for fruit juices, yogurt drinks, and other acidic beverages where sucrose would undergo acid-catalyzed hydrolysis leading to browning and flavor deterioration. This stability extends shelf-life and preserves organoleptic quality [1].

Sugar-Reduced Bakery and Cereal Products

Patent data indicate that incorporating turanose into grain-based fried foods accelerates curing speed, reduces oil absorption during frying, and delays rancidity during storage [1]. These properties make turanose a strategic ingredient for developing healthier, longer-lasting bakery snacks and breakfast cereals.

Dental-Friendly Confectionery and Oral Care

With only 25% of palatinose-fermenting oral bacterial strains able to metabolize turanose—compared to 100% for trehalulose—turanose presents a lower acidogenic potential in the oral cavity. This supports its use in tooth-friendly candies, chewing gums, and mouthwashes aimed at reducing caries risk [1].

Clinical Diagnostic Reagent for Pompe Disease

Turanose serves as a mixed-type inhibitor of acid α-glucosidase in diagnostic assays for Pompe disease (glycogen storage disease type II). Its specific inhibition profile enables reliable enzyme activity measurement in patient samples, a niche application not offered by common sucrose isomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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